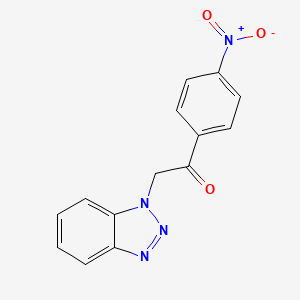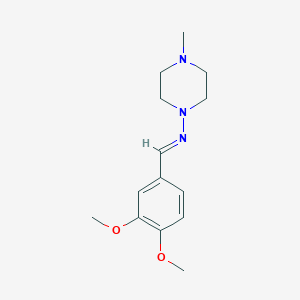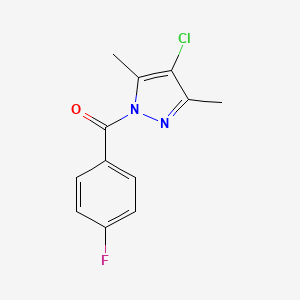![molecular formula C20H23N3O3S B5541120 1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5541120.png)
1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and investigation of piperidine and its derivatives, including structures closely related to the specified compound, have been of significant interest in medicinal chemistry due to their potential as central nervous system agents and their broad range of biological activities. These compounds often exhibit notable anti-arrhythmic, anti-angiogenic, and analgesic properties, and they have been studied for their interactions with various receptors and enzymes within the body.
Synthesis Analysis
Synthesis of piperidine derivatives and related structures often involves multi-step chemical reactions. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share structural motifs with the compound of interest, typically includes steps such as lithiation, addition of piperidone, and cyclization (Bauer et al., 1976). Another example involves the reaction of piperidin-1-yl derivatives with hydrazonoyl chlorides to afford thiazole derivatives, indicative of the diverse synthetic pathways that can be employed (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Studies have shown that certain spatial orientations and specific functional groups are essential for binding to biological targets. For instance, the presence of a six-membered, basic azacycloalkane ring (piperidine or piperazine) with a 4-phenyl group significantly influences biological activity (Nate et al., 1987).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the Mannich reaction has been employed to synthesize N,S-containing heterocycles from piperidinium derivatives, showcasing the reactivity of these compounds in forming complex structures (Dotsenko et al., 2012).
Aplicaciones Científicas De Investigación
Central Nervous System Agents
Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] reveals potential central nervous system (CNS) applications. These compounds, including analogs with a 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety, have demonstrated marked inhibition of tetrabenazine-induced ptosis, suggesting their utility in CNS-related disorders. The optimal antitetrabenazine activity is associated with basic nitrogen in the structure, and variations in this moiety can significantly affect activity levels, indicating a precise mechanism of action that could be harnessed for therapeutic applications (Bauer et al., 1976).
Anti-arrhythmic Activity
Another line of research involving the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives highlights their significant anti-arrhythmic activity. This research points to the therapeutic potential of these compounds in the treatment of arrhythmias, offering a new avenue for the development of anti-arrhythmic medications (Abdel‐Aziz et al., 2009).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown in vitro activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and minimal cytotoxicity, suggesting their potential as novel therapeutics for tuberculosis. Among these compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has emerged as a promising candidate, highlighting the therapeutic potential of these hybrids in combating tuberculosis (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-[(2R)-oxolane-2-carbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-19(22-16-4-1-3-15(11-16)17-12-27-13-21-17)14-6-8-23(9-7-14)20(25)18-5-2-10-26-18/h1,3-4,11-14,18H,2,5-10H2,(H,22,24)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANMXMXDZBJMW-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)
![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)

![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)

![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)
![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)